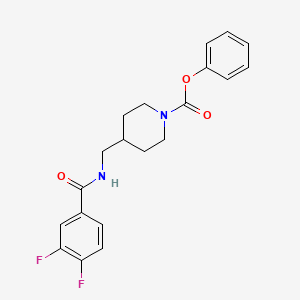

Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate is a piperidine-based small molecule characterized by a phenyl ester at the 1-position of the piperidine ring and a 3,4-difluorobenzamido-methyl substituent at the 4-position. This structural motif is commonly exploited in medicinal chemistry due to the piperidine scaffold’s versatility in modulating pharmacokinetic properties and target binding.

Properties

IUPAC Name |

phenyl 4-[[(3,4-difluorobenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2O3/c21-17-7-6-15(12-18(17)22)19(25)23-13-14-8-10-24(11-9-14)20(26)27-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFUZFCIQYAWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with phenyl chloroformate to form the piperidine-1-carboxylate intermediate. This intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives of piperidine have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The difluorobenzamide moiety enhances the compound's interaction with specific biological targets involved in cancer progression.

Neurological Disorders

Research has also shown potential applications in treating neurological disorders. Compounds with a piperidine structure are often investigated for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Preliminary findings suggest that this compound may modulate these pathways, offering new avenues for treating conditions such as depression and schizophrenia.

Study on Antitumor Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of piperidine derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .

Neuropharmacological Evaluation

In another investigation focusing on neurological applications, the compound was tested for its effects on behavioral models of anxiety and depression in rodents. Results indicated that administration led to a marked reduction in anxiety-like behaviors and an increase in exploratory activity, suggesting potential as an anxiolytic agent .

Data Table

Mechanism of Action

The mechanism of action of Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzamido moiety may play a key role in binding to these targets, while the piperidine ring provides structural stability. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

- Halogenation Effects : The 3,4-difluoro substitution in the target compound may offer a balance between lipophilicity and polarity compared to dichloro (e.g., 3,5-dichlorophenyl in ) or iodinated (e.g., 4-iodophenyl in ) analogs. Fluorine’s smaller atomic radius and strong electronegativity could reduce steric hindrance while improving metabolic stability .

- Ester vs. Carboxamide Linkers : The phenyl ester in the target compound contrasts with carboxamide linkages in analogs like the benzodiazol derivative . Esters are more prone to hydrolysis, which may limit bioavailability but enable prodrug strategies.

Physicochemical Properties

Implications :

- The target compound’s moderate logP and phenyl ester may improve aqueous solubility relative to tert-butyl analogs, though hydrolysis remains a limitation.

- Higher halogen content in dichlorophenyl derivatives correlates with reduced solubility but enhanced membrane permeability .

Biological Activity

Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

The presence of the difluorobenzamido group suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including resistant strains. A study highlighted that modifications to the piperidine ring can enhance antibacterial activity by altering lipophilicity and electronic properties .

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activity

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Neuroprotective Effects

Recent studies have suggested that piperidine derivatives may possess neuroprotective effects. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. In models of neurodegeneration, it showed promise in reducing markers of inflammation and apoptosis .

Case Study 1: Antibacterial Efficacy

A patent describes a series of piperidine derivatives with enhanced antibacterial properties compared to their precursors. The incorporation of a difluorobenzamido moiety was found to significantly increase activity against Gram-positive bacteria, including Staphylococcus aureus .

Case Study 2: Anticancer Activity in Vivo

In vivo studies using mouse models demonstrated that treatment with this compound resulted in significant tumor reduction without notable toxicity. The compound's ability to penetrate the blood-brain barrier was also assessed, indicating potential for treating central nervous system tumors .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.